Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate
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Overview
Description
Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate typically involves the reaction of 4-chlorobenzyl bromide with methyl 2-oxazole-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include oxazole-4-carboxylic acids, oxazoline derivatives, and various substituted oxazole compounds.
Scientific Research Applications
Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of oxazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The 4-chlorobenzyl group may enhance the compound’s binding affinity and specificity towards these targets . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate: Similar in structure but with the chlorine atom at a different position on the benzyl group.
Methyl 2-(4-Hydroxybenzyl)oxazole-4-carboxylate: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate is unique due to the presence of the 4-chlorobenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are advantageous in certain applications, such as increased antimicrobial activity or enhanced binding to biological targets .
Biological Activity
Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate is an organic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique oxazole ring structure, which contributes to its reactivity and interaction with biological systems. Below, we explore its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10ClNO3
- Molecular Weight : Approximately 251.67 g/mol
- Structural Features :
- Contains a methyl ester group at the carboxylate position.
- A 4-chlorobenzyl substituent enhances lipophilicity, potentially improving bioavailability and interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 4.69 µM |
Staphylococcus aureus | 5.64 µM |
Escherichia coli | 8.33 µM |
Candida albicans | 16.69 µM |
The compound's mechanism of action likely involves the inhibition of key bacterial enzymes, disrupting essential metabolic processes and leading to cell death .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies suggest that it induces apoptosis in various cancer cell lines by interacting with specific molecular targets involved in cell proliferation and survival.
Cancer Cell Line | IC50 Value (µM) |
---|---|
MDA-MB453 | 29.1 |
MCF-7 | 15.3 |
HepG2 | Not specified |
The presence of the chlorobenzyl group is thought to enhance its cytotoxic effects compared to similar compounds without this substitution .
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as:
- Inhibition of Microbial Growth : By targeting bacterial enzymes.
- Induction of Apoptosis : In cancer cells through modulation of signaling pathways involved in cell survival.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various derivatives of oxazole compounds found that this compound demonstrated superior antimicrobial efficacy compared to other related compounds. The study highlighted the importance of the chlorobenzyl substituent in enhancing activity against resistant strains .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that this compound effectively reduced cell viability, with IC50 values indicating potent anticancer activity. The structure-activity relationship (SAR) analysis revealed that modifications to the oxazole ring could further enhance its therapeutic potential .
- Pharmacological Applications : Ongoing research is exploring the potential applications of this compound in treating inflammatory diseases and infections, leveraging its ability to modulate immune responses.
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWGIAJAKLPQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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